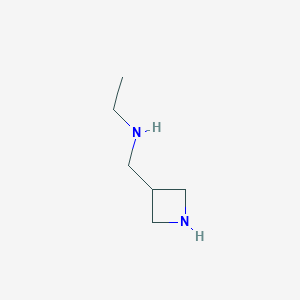

N-(3-azetidinylmethyl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-azetidinylmethyl)ethanamine (NAM) is a synthetic compound that has been used in scientific research for a variety of purposes. It is a versatile molecule with a wide range of applications, including medicinal chemistry, drug design, and biochemistry. NAM has been used to study the mechanisms of action of various drugs, as well as to create novel compounds with potential therapeutic value.

Scientific Research Applications

Pharmaceutical Agent Synthesis

Azetidine derivatives, including N-(3-azetidinylmethyl)ethanamine , are used in the synthesis of pharmaceutically active agents. They can act as positive allosteric modulators of GABA A receptors, which are targets for the treatment of various neurological disorders .

Amino Acid Surrogates

Due to their structural similarity to amino acids, azetidine compounds are utilized as amino acid surrogates in peptidomimetic and nucleic acid chemistry. This application is significant in the development of new therapeutic peptides and nucleotide analogues .

Antibacterial and Antimicrobial Coatings

Azetidine derivatives are incorporated into polymers that have antibacterial and antimicrobial properties. These coatings are important for medical devices and implants to prevent infections .

CO2 Adsorption

Polymers derived from azetidine compounds have been explored for their ability to adsorb carbon dioxide, which is an important application in environmental technology for reducing greenhouse gas emissions .

Chelation and Materials Templating

Azetidine-based polymers can chelate metal ions, making them useful in materials templating and as agents for removing heavy metals from solutions or environments .

Non-viral Gene Transfection

The polymers created from azetidine derivatives can be used for non-viral gene transfection, which is a method of introducing genetic material into cells without using viruses as vectors. This has potential applications in gene therapy .

properties

IUPAC Name |

N-(azetidin-3-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-2-7-3-6-4-8-5-6/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAMVQMWRXDPQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558416 |

Source

|

| Record name | N-[(Azetidin-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-azetidinylmethyl)ethanamine | |

CAS RN |

91188-18-0 |

Source

|

| Record name | N-[(Azetidin-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1339869.png)

![3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1339894.png)